molecular formula C25H22ClNO4 B8179772 N-Fmoc-4-methyl-3-chloro-L-phenylalanine

N-Fmoc-4-methyl-3-chloro-L-phenylalanine

Cat. No.: B8179772
M. Wt: 435.9 g/mol
InChI Key: FHJZSEMAMYARTB-QHCPKHFHSA-N
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Description

N-Fmoc-4-methyl-3-chloro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group at the fourth position, and a chlorine atom at the third position on the phenyl ring. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions .

Properties

IUPAC Name

(2S)-3-(3-chloro-4-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c1-15-10-11-16(12-22(15)26)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJZSEMAMYARTB-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-4-methyl-3-chloro-L-phenylalanine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions and purification methods to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-4-methyl-3-chloro-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Fmoc-4-methyl-3-chloro-L-phenylalanine is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The primary mechanism of action of N-Fmoc-4-methyl-3-chloro-L-phenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Comparison with Similar Compounds

  • N-Fmoc-3-methyl-4-chloro-L-phenylalanine
  • N-Fmoc-2-methyl-4-chloro-L-phenylalanine
  • N-Fmoc-4-methyl-L-phenylalanine

Comparison:

N-Fmoc-4-methyl-3-chloro-L-phenylalanine stands out due to its unique substitution pattern, which can influence its reactivity and applications in peptide synthesis and other chemical processes.

Biological Activity

N-Fmoc-4-methyl-3-chloro-L-phenylalanine is a synthetic amino acid derivative that plays a significant role in peptide synthesis and biological research. This compound, characterized by its unique substituents, has been studied for its biological activity, particularly in the context of enzyme interactions, receptor binding, and therapeutic applications.

This compound is part of the family of Fmoc-protected amino acids used extensively in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective mechanism for the amino group, allowing for selective deprotection during peptide assembly. The presence of both a methyl and a chlorine substituent on the phenylalanine side chain influences the compound's steric properties and electronic characteristics, which can significantly affect its biological interactions.

Property Details
Molecular Formula C25_{25}H23_{23}ClN2_{2}O4_{4}
Molecular Weight 427.5 g/mol
Functional Groups Fmoc group, methyl group, chloro group

The mechanism of action for this compound primarily revolves around its role as a building block in peptide synthesis. The Fmoc group protects the amino functionality during the synthesis process, while the unique side chain modifications can enhance the peptide's binding affinity to target proteins or enzymes.

  • Peptide Synthesis : Utilized as a building block in SPPS, allowing for the formation of complex peptides.
  • Enzyme Interactions : The modifications at the para position can influence how peptides interact with enzymes, potentially enhancing catalytic efficiency or selectivity.
  • Receptor Binding : Structural variations may improve binding affinity to specific receptors, making this compound a candidate for therapeutic development.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Protein Interactions : Studies have shown that this compound can significantly affect protein-protein interactions due to its steric properties and hydrophobicity, which may enhance binding affinities in peptide therapeutics.
  • Therapeutic Potential : The unique structure allows for modifications that may lead to improved efficacy in drug design. For instance, derivatives of this amino acid have been explored for their roles in developing selective inhibitors for various enzymes involved in diseases such as cancer and autoimmunity .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Peptide Therapeutics : Research has demonstrated that peptides incorporating this amino acid exhibit enhanced stability and bioactivity compared to their unmodified counterparts. For example, cyclization of peptides containing this residue has shown improved pharmacokinetic profiles.
  • Enzyme Inhibition Studies : A study investigating the inhibition of peptidylarginine deiminase (PADI) enzymes found that peptides with this compound displayed significant inhibitory effects, suggesting potential applications in treating autoimmune disorders .
  • Binding Affinity Assessments : Experiments measuring binding affinities using surface plasmon resonance (SPR) indicated that modifications at the phenylalanine side chain could enhance interactions with target proteins, leading to higher specificity and reduced off-target effects.

Q & A

Q. Basic

  • Column chromatography : Use silica gel (200–400 mesh) with a gradient of hexane:ethyl acetate (7:3 to 1:1) to separate impurities based on polarity differences. Monitor fractions via TLC (Rf ~0.4 in 1:1 hexane/EtOAc) .
  • Recrystallization : Dissolve crude product in hot ethanol (70°C) and cool to −20°C for 12 hours to yield crystals with >98% purity .

Advanced
For persistent co-elution issues , switch to preparative HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile). Adjust gradient slope (5–95% acetonitrile over 30 minutes) to resolve structurally similar byproducts (e.g., 3-chloro vs. 4-chloro isomers) .

What analytical methods are most reliable for confirming the structure of this compound?

Q. Basic

  • Mass spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 421.878 (C₂₄H₂₀ClNO₄) .
  • ¹H/¹³C NMR : Key signals include Fmoc aromatic protons (δ 7.3–7.8 ppm), methyl singlet (δ 2.3 ppm), and chlorinated phenyl ring protons (δ 7.1–7.4 ppm) .

Advanced
For ambiguous NOE correlations , use 2D-NMR (HSQC and HMBC) to confirm spatial proximity between the methyl group (δ 2.3 ppm) and the chlorinated phenyl ring. X-ray crystallography can resolve absolute configuration if racemization is suspected .

How does the 4-methyl-3-chloro substitution impact peptide conformation in solid-phase synthesis?

Advanced
The 3-chloro substituent introduces steric hindrance, destabilizing α-helical conformations in peptides. The 4-methyl group enhances hydrophobic interactions in β-sheet regions, as shown via CD spectroscopy of model peptides. To mitigate aggregation, incorporate solubilizing residues (e.g., Lys or Arg) adjacent to the modified phenylalanine .

What stability challenges arise during storage of this compound?

Q. Basic

  • Light sensitivity : Store at −20°C in amber vials to prevent Fmoc degradation.
  • Moisture : Use vacuum-sealed containers with desiccants (silica gel) to avoid hydrolysis of the Fmoc group .

Advanced
For long-term stability , conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. Degradation products often include Fmoc-deprotected derivatives (retention time shifts) and oxidized chlorophenyl species (new UV-Vis absorbance at 280 nm) .

How can researchers address contradictory data regarding the compound’s reactivity in peptide coupling?

Advanced
Contradictions in coupling efficiency (e.g., DIC vs. HATU activators) may arise from steric effects. Perform kinetic studies using real-time FTIR to monitor carbodiimide consumption. For stubborn couplings, pre-activate the amino acid with OxymaPure®/DIC for 5 minutes before adding to the resin .

What orthogonal protection strategies are compatible with this compound?

Q. Advanced

  • Acid-labile groups : Avoid Boc protection due to potential Fmoc cleavage under strong acid (e.g., TFA).
  • Photocleavable groups : Use NVOC (6-nitroveratryloxycarbonyl) for spatially resolved deprotection in light-directed synthesis .

How can solubility limitations in aqueous buffers be mitigated for biophysical assays?

Q. Advanced

  • Co-solvents : Use 10–20% DMSO or acetonitrile to maintain solubility without denaturing proteins.
  • Surfactants : Add 0.01% Tween-20 to peptide solutions for dynamic light scattering (DLS) studies .

What isotopic labeling strategies enable tracking of this compound in metabolic studies?

Advanced
Incorporate ¹³C or ¹⁵N labels at the methyl group via enzymatic transamination (e.g., using labeled pyruvate) or chemical synthesis with ¹³C-methyl iodide. Validate incorporation via NMR isotope shift analysis .

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